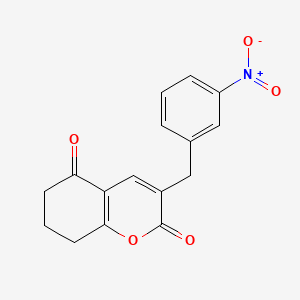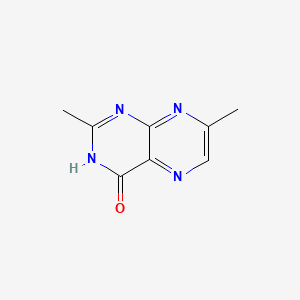
4(3H)-Pteridinone, 2,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Pteridinone, 2,7-dimethyl- is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pteridinone, 2,7-dimethyl- typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2,4,5-triaminopyrimidine with 2,4-pentanedione under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pteridinone ring .
Industrial Production Methods
Industrial production of 4(3H)-Pteridinone, 2,7-dimethyl- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4(3H)-Pteridinone, 2,7-dimethyl- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or other reactive sites on the pteridinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pteridinone derivatives.
Reduction: Reduced pteridinone derivatives.
Substitution: Substituted pteridinone derivatives with various functional groups.
科学的研究の応用
4(3H)-Pteridinone, 2,7-dimethyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4(3H)-Pteridinone, 2,7-dimethyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .
類似化合物との比較
Similar Compounds
- 4(3H)-Pteridinone, 2,6-dimethyl-
- 4(3H)-Pteridinone, 2,8-dimethyl-
- 4(3H)-Pteridinone, 2,7-diethyl-
Uniqueness
4(3H)-Pteridinone, 2,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The 2,7-dimethyl substitution enhances its stability and reactivity compared to other pteridinone derivatives .
特性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
2,7-dimethyl-3H-pteridin-4-one |
InChI |
InChI=1S/C8H8N4O/c1-4-3-9-6-7(10-4)11-5(2)12-8(6)13/h3H,1-2H3,(H,10,11,12,13) |
InChIキー |
NDFXYOFCLRBFGU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2C(=O)NC(=NC2=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)
![3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13948288.png)
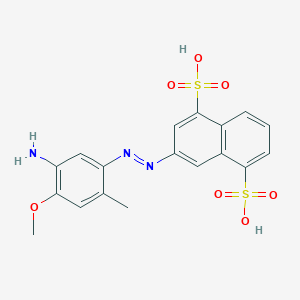

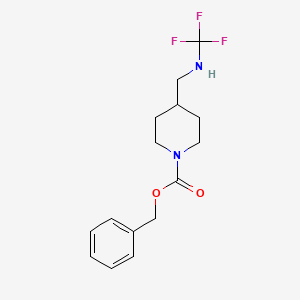
![5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13948323.png)

![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)

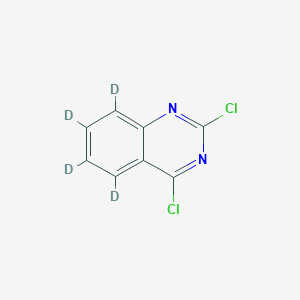

![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)
![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)
